molecular formula C9H8Cl2O2S B1475051 6-Chloro-2,3-dihydro-1H-indene-5-sulfonyl chloride CAS No. 1541069-38-8

6-Chloro-2,3-dihydro-1H-indene-5-sulfonyl chloride

Cat. No. B1475051
CAS RN: 1541069-38-8
M. Wt: 251.13 g/mol
InChI Key: CYKNYGHIXWWPMQ-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-indene-5-sulfonyl chloride is a chemical compound with the molecular formula C9H8Cl2O2S and a molecular weight of 251.13 g/mol. It is related to the compound 6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for 6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is 1S/C9H6Cl2O3S/c10-7-3-5-1-2-8(12)6(5)4-9(7)15(11,13)14/h3-4H,1-2H2 .


Physical And Chemical Properties Analysis

This compound is a powder . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Reactivity Sulfonyl chlorides serve as key intermediates in the synthesis of herbicides, pharmaceuticals, dyes, and other important chemical compounds. For example, chlorohydroxybenzenesulfonyl derivatives have been explored for their potential as herbicides and for their unique spectral characteristics (Cremlyn & Cronje, 1979). Their synthesis often involves the reaction of chlorophenols with chlorosulfonic acid, leading to a variety of sulfonyl chlorides which can further react with nucleophilic reagents such as ammonia, amines, and hydrazine to produce a wide array of sulfonamides, sulfonohydrazides, and other derivatives.

Role in Heterocyclic Compounds Synthesis Research has shown that sulfonyl chlorides are instrumental in the synthesis of heterocyclic compounds. For instance, the treatment of thiophene sulfonyl chloride with different nucleophiles yielded sulfonamides, sulfonyl azides, and various other sulfonated heterocycles (Obafemi, 1982). These reactions highlight the versatility of sulfonyl chlorides in facilitating the construction of complex molecular architectures, crucial for the development of new materials and bioactive molecules.

Applications in Solid-Phase Synthesis The utility of sulfonyl chlorides extends to solid-phase synthesis, where they are used to generate diverse organic compounds. A notable example is the synthesis of disubstituted 1,3-oxazolidin-2-ones, showcasing the adaptability of sulfonyl chlorides in polymer-supported synthesis for generating molecules with potential biological activity (Holte, Thijs, & Zwanenburg, 1998).

Innovative Methodologies and Applications New methodologies have been developed for the efficient production of sulfonyl chlorides, emphasizing their significance in organic synthesis. For example, the oxidation of thiols and disulfides with chlorine dioxide offers a convenient route to sulfonyl chlorides, highlighting their broad applicability in the synthesis of detergents, elastomers, and pharmaceuticals (Lezina, Rubtsova, & Kuchin, 2011).

Safety and Hazards

The safety information for 6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride indicates that it has GHS05 and GHS07 pictograms, and the signal word is "Danger" .

properties

IUPAC Name

6-chloro-2,3-dihydro-1H-indene-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2S/c10-8-4-6-2-1-3-7(6)5-9(8)14(11,12)13/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKNYGHIXWWPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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